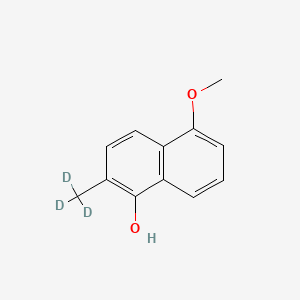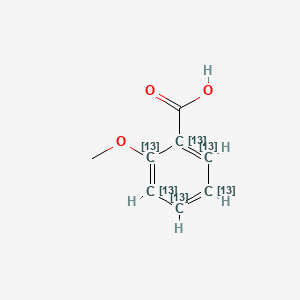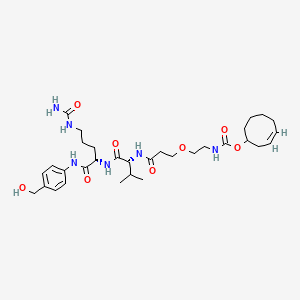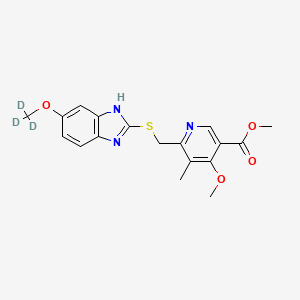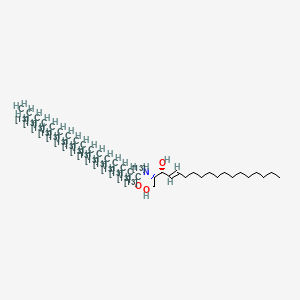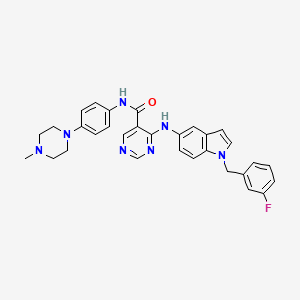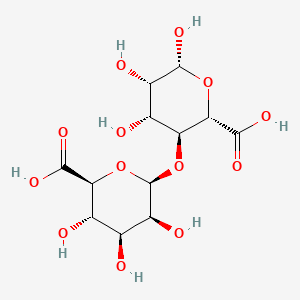
D-Dimannuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Dimannuronic acid is a naturally occurring compound derived from the alginate extract of brown algae. It is a type of polysaccharide that can be used to synthesize sulfated polymannuronate-derived oligosaccharides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid can be synthesized through the extraction of alginate from brown algae. The extraction process involves the following steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are treated with an alkaline solution, typically sodium carbonate, to extract the alginate.
Purification: The extracted alginate is purified through filtration and precipitation methods to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and precipitation techniques ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Dimannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other sugar acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
D-Dimannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various oligosaccharides and polysaccharides.
Biology: It plays a role in studying cell wall remodeling in bacteria and other microorganisms.
Mécanisme D'action
The mechanism of action of D-Dimannuronic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits matrix metalloproteinase-2 activity and reduces inflammatory cytokine levels, such as interleukin-6.
Immunosuppressive Effects: It decreases antibody production and induces apoptosis in immune cells.
Antioxidant Properties: It exhibits antioxidant activity, protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
D-Dimannuronic acid can be compared with other similar compounds, such as:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Trimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Uniqueness: this compound is unique due to its specific structure and the ability to form sulfated polymannuronate-derived oligosaccharides, which have distinct biological and chemical properties .
Propriétés
Formule moléculaire |
C12H18O13 |
|---|---|
Poids moléculaire |
370.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1 |
Clé InChI |
IGSYEZFZPOZFNC-DMAJVUHCSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
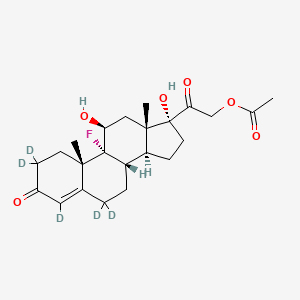

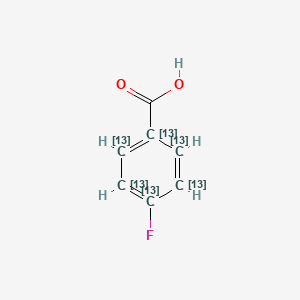
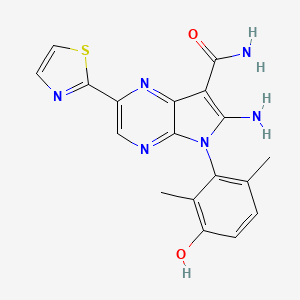
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
